4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one
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Overview
Description
“4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one” is a chemical compound. It has been mentioned in the context of being an inhibitor bound to the structure of TrkA kinase .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves multiple steps including rearrangement reactions, condensation, and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases. The molecular formula is C24H32N2O2 . More detailed structural analysis would require specific experimental data.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The molecular formula is C24H32N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., would require specific experimental measurements.Future Directions
The future directions for research on this compound could include further exploration of its potential as a kinase inhibitor, given its mentioned role in the context of TrkA kinase . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and thiol protease . These proteins play crucial roles in cell cycle arrest, DNA repair, protein degradation, and tumor invasion .
Mode of Action
Molecular docking mechanisms involving hydrogen bonding, π-stacking, and hydrophobic interactions have been reported for similar compounds . These interactions can influence the activity of the target proteins and induce changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect the map kinase signal transduction pathway , which plays a significant role in cellular processes such as growth, differentiation, and stress response.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not explicitly mentioned in the search results. These properties are crucial in determining the bioavailability of the compound. For a similar compound, ADMET data was predicted using admetSAR, a tool for evaluating chemical ADMET properties .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence cell cycle regulation, dna repair mechanisms, protein degradation, and potentially tumor progression .
Biochemical Analysis
Properties
IUPAC Name |
4-phenyl-1-(2-pyridin-3-ylmorpholin-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(10-4-8-16-6-2-1-3-7-16)21-12-13-23-18(15-21)17-9-5-11-20-14-17/h1-3,5-7,9,11,14,18H,4,8,10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBPVLKBDRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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